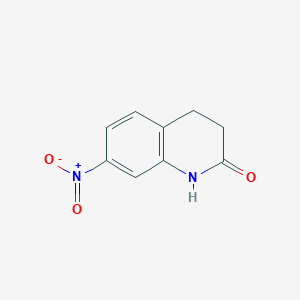

7-Nitro-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1,3,5H,2,4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXSJDQRPGHCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Nitro 3,4 Dihydroquinolin 2 1h One and Its Analogues

Established Synthetic Pathways for the Dihydroquinolin-2(1H)-one Core

The synthesis of the fundamental 3,4-dihydroquinolin-2(1H)-one structure, often referred to as a DHQO, is a well-explored area in organic chemistry due to its prevalence in bioactive molecules and pharmaceuticals. mdpi.com Key strategies involve forming the heterocyclic ring through cyclization and annulation reactions.

Cyclization Reactions and Annulation Strategies

The formation of the DHQO core is frequently accomplished through intramolecular cyclization of suitable acyclic precursors. These methods leverage various catalytic systems to efficiently construct the bicyclic ring system.

A primary method for synthesizing the dihydroquinolin-2(1H)-one core is through intramolecular Friedel-Crafts reactions. mdpi.com This electrophilic aromatic substitution reaction typically involves the cyclization of α,β-unsaturated N-arylamides. The reaction is promoted by either Brønsted or Lewis acids. Various acids have been successfully employed to catalyze this transformation, with trifluoroacetic acid (TFA) often being a suitable choice. mdpi.com The general approach is favored for its ability to form six-membered rings efficiently. masterorganicchemistry.com For example, the cyclization of N-arylcinnamamides can be mediated by acids to yield 4-aryl-3,4-dihydroquinolin-2(1H)-ones. mdpi.com

| Catalyst/Reagent | Substrate Type | Ring Size Formed | Reference |

| H₂SO₄, TsOH, CF₃COOH, PPA | α,β-Unsaturated N-arylamides | 6-membered | mdpi.com |

| AlCl₃ | α,β-Unsaturated N-arylamides | 6-membered | mdpi.com |

| Eaton's Reagent (P₂O₅/MeSO₃H) | Acrylates | 6-membered | researchgate.net |

| Anhydrous Aluminium Trichloride | (3-hydroxyphenyl)-3-chloropropionate | 6-membered | google.com |

Asymmetric synthesis of dihydroquinolin-2(1H)-ones has been achieved through organocatalytic [4+2]-cyclization, or cycloaddition, reactions. These methods allow for the construction of enantioenriched DHQO derivatives containing multiple stereocenters. A notable example involves the reaction between 2-amino-β-nitrostyrenes and azlactones, facilitated by a bifunctional squaramide-based organocatalyst. scilit.comresearchgate.net This process yields structurally complex chiral 3,4-dihydroquinolin-2-ones with high diastereoselectivity and enantioselectivity. scilit.comresearchgate.net Similarly, palladium-catalyzed decarboxylative [4+2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids, using a P-chiral mono-phosphorus ligand (BI-DIME), provides access to diverse DHQOs with excellent stereoselectivities. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Key Feature | Yield | Reference |

| 2-Amino-β-nitrostyrenes | Azlactones | Bifunctional squaramide organocatalyst | Asymmetric synthesis of chiral DHQOs | 26–95% | scilit.comresearchgate.net |

| 4-Vinyl benzoxazinanones | Carboxylic acids | Palladium catalyst with BI-DIME ligand | Stereoselective, contiguous stereocenters | up to 98% | organic-chemistry.org |

| Aminochalcones | Azlactones | Bifunctional organocatalysts | High enantioselectivity | Moderate to excellent | colby.edu |

One-pot reactions, which involve multiple sequential steps in a single reaction vessel, offer an efficient and atom-economical route to complex molecules. For the synthesis of dihydroquinolinones, a one-pot process utilizing a Rh/Pd/Cu catalyst system has been developed. This method involves a conjugate-addition/amidation/amidation reaction sequence that is highly modular and practical. organic-chemistry.org Another strategy involves the formal [4+2] annulation of aza-ortho-quinone methides (generated in situ from o-chloromethyl anilines) with enolates derived from azlactones, a reaction mediated by DBU under mild conditions. organic-chemistry.org These multi-component approaches streamline the synthesis by avoiding the isolation of intermediates, thus saving time and resources. mdpi.com

Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones

While the focus is on dihydroquinolinones, it is relevant to note the synthesis of their oxidized counterparts, quinolin-2(1H)-ones, as DHQOs are often key intermediates. The oxidative aromatization of the 3,4-dihydroquinolin-2(1H)-one scaffold is a critical transformation. A green and efficient method for this conversion utilizes inorganic persulfate salts activated by transition metals like iron and copper. nih.govacs.orgacs.org This system is an economical and environmentally benign alternative to traditional oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can be harmful and generate toxic byproducts. acs.orglookchem.com The mechanism is proposed to involve a single-electron-transfer (SET) process where a sulfate (B86663) free radical is generated, which initiates the oxidation cascade to form the corresponding quinolin-2(1H)-one derivative. acs.org This method has been successfully applied to synthesize various quinolin-2(1H)-one derivatives with different functional groups in good to excellent yields. nih.govacs.org

| Oxidizing System | Substrate | Product | Yield | Advantage | Reference |

| Transition-metal-activated persulfate salts | 3,4-Dihydroquinolin-2(1H)-one derivatives | Quinolin-2(1H)-one derivatives | 52–89% | Economical, environmentally benign | nih.govacs.org |

| DDQ | 3,4-Dihydroquinolin-2(1H)-one derivative | Quinolin-2(1H)-one derivative | High | High efficiency | acs.orglookchem.com |

Regioselective Nitration Strategies for Quinolinone Systems

The introduction of a nitro group onto the quinolinone ring system requires careful control to achieve the desired regioselectivity. For the synthesis of 7-Nitro-3,4-dihydroquinolin-2(1H)-one, the nitro group must be specifically placed at the C7 position of the aromatic ring.

Direct nitration of the parent 3,4-dihydroquinolin-2(1H)-one often leads to a mixture of products, as the regiochemical outcome is influenced by factors such as the acidity of the reaction medium and the nature of the nitrating agent. jst.go.jp For instance, the nitration of quinoline (B57606) 1-oxide shows that the position of nitration (4-position vs. 5- and 8-positions) is dependent on whether the molecule is in its free or O-protonated state. jst.go.jp

A more controlled and widely used strategy for obtaining a specific nitro-substituted isomer, such as the 7-nitro derivative, involves a divergent synthetic route. This approach typically begins with a precursor that already contains the nitro group in the correct position. For the synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, a common starting material would be an appropriately substituted p-nitroaniline. This pre-nitrated aromatic compound is then subjected to a series of reactions to build the second ring, thereby ensuring the nitro group is locked into the desired C7 position. A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones were prepared using such a divergent synthetic route, highlighting the efficacy of this strategy for achieving specific regiochemistry. nih.gov This method circumvents the challenges of controlling regioselectivity in the direct nitration of the assembled bicyclic system.

Introduction of the Nitro Group at Specific Positions (e.g., C7, C6)

The introduction of a nitro group onto the 3,4-dihydroquinolin-2(1H)-one core is a critical step, governed by the principles of electrophilic aromatic substitution. The position of nitration is heavily influenced by the directing effects of the substituents already present on the aromatic ring and the nature of the reaction conditions.

A thorough investigation into the nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ), a closely related structure, has highlighted inconsistencies in historical literature regarding the regioselectivity of the reaction. researchgate.net Early reports suggested that nitration occurs exclusively at the C7 position, while later studies refuted these findings. researchgate.net The position of the incoming nitro group is dependent on whether the nitrogen atom of the heterocyclic ring is protonated or protected. researchgate.net Under typical acidic nitrating conditions, the amino group of THQ exists in its protonated form, which acts as a deactivating, meta-directing group, leading to substitution at the C7 position. Conversely, if the nitrogen is protected with a group like trifluoroacetyl, the protecting group's electronic effects and the reaction conditions can be modulated to achieve high regioselectivity for the C6 position. researchgate.net

In related heterocyclic systems like quinoxalinones, site-selective C-H nitration has been achieved at the C7 position using specific reagents under metal-free conditions. nih.gov For 2,3-polymethylene-3,4-dihydroquinazolin-4-ones, reaction conditions have been defined to control substitution at either the C6 or C8 positions. inlibrary.uz

Specific Nitrating Agents and Optimized Reaction Conditions

The successful synthesis of 7-Nitro-3,4-dihydroquinolin-2(1H)-one and its isomers relies on the careful selection of nitrating agents and the optimization of reaction parameters such as temperature and solvent. A variety of nitrating systems have been employed for aromatic nitration, each with its own advantages regarding yield, selectivity, and substrate compatibility.

Commonly used nitrating agents include mixtures of concentrated nitric acid and sulfuric acid (mixed acid). google.comnumberanalytics.com This combination generates the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. numberanalytics.com The reaction is often performed in solvents like dichloromethane (B109758) or acetic acid. google.comnumberanalytics.com Alternative nitrating agents can offer improved regioselectivity and milder reaction conditions. numberanalytics.com For instance, t-butyl nitrite (B80452) has been used for the C7-nitration of quinoxalinones in acetonitrile (B52724) under an oxygen atmosphere. nih.gov Other systems, such as potassium nitrate (B79036) in sulfuric acid or combinations of tetrabutylammonium (B224687) nitrate (Bu4NNO3) with trifluoroacetic anhydride (B1165640) ((CF3CO)2O), have also been explored for the nitration of aromatic compounds. google.com

The table below summarizes various nitrating agents and conditions used for the nitration of quinolinone-like scaffolds.

| Nitrating Agent/System | Solvent | Temperature | Target Position | Reference |

| Fuming HNO3 / conc. H2SO4 | - | Not specified | C6 | researchgate.net |

| t-Butyl nitrite (t-BuONO) | Acetonitrile (CH3CN) | 60 °C | C7 | nih.gov |

| Nitric acid / Sulfuric acid | Dichloromethane | Not specified | Not specified | google.com |

| Potassium nitrate / Sulfuric acid | Dichloromethane | Not specified | Not specified | google.com |

Derivatization and Functionalization Approaches

Once synthesized, 7-Nitro-3,4-dihydroquinolin-2(1H)-one can serve as a versatile intermediate for the creation of a diverse library of derivatives through various functionalization strategies.

Alkylation Reactions at the Lactam Nitrogen (N1) and Oxygen (O2) Positions

The lactam moiety of the dihydroquinolinone ring possesses two potential sites for alkylation: the nitrogen atom (N1) and the oxygen atom (O2). N-alkylation is a common strategy to introduce substituents that can modulate the molecule's properties. For example, in the synthesis of related quinoxalin-2(1H)-one derivatives, the lactam nitrogen was successfully benzylated using benzyl (B1604629) 4-(bromomethyl)benzoate (B8499459) in the presence of a strong base like sodium hydride (NaH). nih.gov This approach demonstrates a standard method for N1 functionalization. The alkylation of N(7)-unsubstituted 1,3-diazaoxindoles, a related scaffold, with reagents such as methyl iodide or benzyl bromide in the presence of sodium hydroxide (B78521) also highlights the feasibility of N-alkylation. nih.gov O-alkylation is less common but can occur under specific conditions, leading to the formation of lactim ether derivatives.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Saturated Rings

The chemical reactivity of the 7-Nitro-3,4-dihydroquinolin-2(1H)-one ring system is significantly influenced by the powerful electron-withdrawing nature of the nitro group.

Electrophilic Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards further electrophilic attack. numberanalytics.comnumberanalytics.com Any subsequent electrophilic substitution would be directed to the positions meta to the nitro group (C6 and C8), which are less deactivated than the ortho and para positions. numberanalytics.com However, these reactions generally require harsh conditions due to the deactivated ring.

Nucleophilic Aromatic Substitution: Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C6) and para positions. numberanalytics.comnumberanalytics.com This activation is crucial for introducing nucleophiles onto the ring. A key example is the synthesis of 6-cyclic aliphatic amino derivatives, where a nucleophilic amine displaces a hydrogen atom at the C6 position. nih.gov This type of reaction, known as Vicarious Nucleophilic Substitution (VNS), is a powerful method for C-H functionalization of nitro-activated aromatic rings. nih.gov The reaction proceeds via the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. nih.gov

Conversion of the Nitro Group to Other Functionalities (e.g., Amino Group)

The nitro group is a versatile functional group that can be converted into a wide array of other functionalities, with its reduction to an amino group being one of the most important transformations. researchgate.net The resulting 7-amino-3,4-dihydroquinolin-2(1H)-one is a valuable building block for further derivatization, such as in the synthesis of peptide conjugates. nih.govresearchgate.net

The reduction of aromatic nitro compounds to their corresponding anilines can be achieved using a variety of reagents and methods. wikipedia.org The process involves a six-electron reduction, proceeding through nitroso and hydroxylamino intermediates. nih.gov

Common methods for this reduction are summarized in the table below.

| Reducing Agent/System | Reaction Conditions | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | H2 gas | wikipedia.org |

| Stannous Chloride (SnCl2) | Acidic medium (e.g., HCl) | nih.gov |

| Iron (Fe) powder | Acidic medium (e.g., Acetic Acid) | researchgate.net |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic system | wikipedia.org |

| Zinc (Zn) dust | Aqueous ammonium (B1175870) chloride | wikipedia.org |

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. researchgate.net For example, catalytic hydrogenation is highly efficient but may also reduce other unsaturated groups, whereas metal/acid systems like SnCl2/HCl or Fe/AcOH can offer greater selectivity. nih.govresearchgate.net

Synthesis of 6-Cyclic Aliphatic Amino-7-nitro-3,4-dihydroquinoline-2(1H)-one Derivatives

A specific and significant derivatization of 7-Nitro-3,4-dihydroquinolin-2(1H)-one is the synthesis of analogues bearing a cyclic aliphatic amine at the C6 position. nih.gov This transformation is a practical application of the nucleophilic aromatic substitution reaction discussed previously.

The synthesis involves reacting 7-Nitro-3,4-dihydroquinolin-2(1H)-one with various cyclic secondary amines, such as piperidine (B6355638), morpholine, or piperazine (B1678402) derivatives. nih.gov The reaction proceeds via nucleophilic attack of the amine at the electron-deficient C6 position, which is ortho to the activating nitro group, followed by the elimination of a hydride ion (or its equivalent under oxidative conditions), resulting in the substitution product. nih.gov This synthetic route has been utilized to create a series of 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one and related compounds. nih.gov

Structure Activity Relationship Sar Studies of 7 Nitro 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Correlating Substitution Patterns with Biological Potency and Selectivity

SAR studies have demonstrated a clear correlation between the substitution patterns on the 7-nitro-3,4-dihydroquinolin-2(1H)-one core and the resulting biological potency and selectivity. The nature and position of various functional groups significantly modulate the compound's interaction with its biological target.

Research into platelet aggregation inhibitors has shown that introducing cyclic aliphatic amino groups at the C6 position results in compounds with selective inhibitory activity. The potency and selectivity of these derivatives are further influenced by the functional groups on the appended cyclic amine. For instance, the introduction of an ethoxycarbonyl group at the 4-position of a piperidine (B6355638) ring attached to the C6 position was found to significantly enhance platelet aggregation inhibitory potency and selectivity. This suggests that substituents at this position can be fine-tuned to optimize activity. Among a series of synthesized compounds, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinolin-2(1H)-one was identified as having the most potent and selective inhibitory activity against platelet aggregation.

The following table details the SAR of select 6-substituted 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives as platelet aggregation inhibitors.

| Compound ID | C6-Substituent | Key Finding | Reference |

| Derivative A | Unsubstituted Piperidino | Exhibited platelet aggregation inhibitory activity. | |

| Derivative B | 4-Ethoxycarbonylpiperidino | Showed the most potent and selective inhibitory activity in the series. | |

| Derivative C | Piperazino | Modifications to this ring, such as introducing carbonyl groups, had varied effects on activity. | |

| Derivative D | Morpholino | Part of a series showing selective inhibitory activity against platelet aggregation. |

Impact of Nitro Group Position and Electronic Effects on SAR

The nitro group is a critical determinant of the biological activity of these compounds, primarily due to its strong electron-withdrawing nature. This property reduces the electron density on the dihydroquinolinone scaffold, which can activate the molecule for nucleophilic reactions or enhance its binding affinity to target proteins. The electron-rich environment of the NO₂ group can also promote favorable interactions with specific amino acid residues in a protein's active site.

The position of the nitro group is paramount. Studies explicitly show that the presence of the nitro group at the C7 position is crucial for certain biological activities. For example, in a series of platelet aggregation inhibitors, the removal of the 7-nitro group led to a decrease in activity, confirming its importance for the observed pharmacology.

The electronic effects of the nitro group can dramatically alter target selectivity. In a study on pyrido[3,4-g]quinazoline derivatives, a closely related scaffold, the replacement of an amino group with a nitro group resulted in a thousand-fold increase in inhibitory potency for the CLK4 kinase and a ten-fold increase for the DYRK3 kinase. This profound shift in activity and selectivity was attributed to the different electron donor-acceptor properties conferred by the nitro group, which allowed for more favorable contacts with the target kinase. This highlights how the potent electronic influence of the nitro group can be leveraged to achieve specific biological profiles. The nitro group can therefore be considered a key pharmacophore, a functional group essential for biological activity.

Influence of Modifications on the Dihydroquinolinone Scaffold

Modifications to the core 3,4-dihydroquinolin-2(1H)-one structure, both on the benzo-fused aromatic ring and the saturated lactam ring, are pivotal in defining the SAR of its derivatives.

The benzo-fused portion of the scaffold is a prime site for modification to enhance biological activity and selectivity.

C6-Position: As previously discussed, the introduction of cyclic aliphatic amines at the C6 position of the 7-nitro-dihydroquinolinone core has been a successful strategy for developing potent and selective platelet aggregation inhibitors. The nature of the substituent on these cyclic amines, such as an ethoxycarbonyl group, provides an additional handle for modulating activity. This indicates that the C6 position is tolerant of bulky substituents and that these substituents can extend into a binding pocket to form favorable interactions.

C7-Position: The C7 position is also a critical site for functionalization. In the development of p38 MAP kinase inhibitors, a series of compounds with amino acid side chains substituted at the C7 position of the dihydroquinolinone scaffold proved to be very potent. This suggests that, like the C6 position, the C7 position can be modified to optimize interactions with biological targets. In studies of other quinolinone-type structures, substitutions at the C7 position have been shown to result in a loss of activity for certain targets, indicating that the impact of C7 functionalization is target-dependent. The insertion of a nitro-substituted azole motif at the C7 position of a related quinazoline (B50416) core also yielded potent enzyme inhibitors.

The lactam portion of the dihydroquinolinone scaffold also offers opportunities for structural modification. The biological activity of lactam-containing compounds is often strictly dependent on the nature of the substituents attached to the ring system.

Saturated Ring (C3, C4): The saturated ring of the dihydroquinolinone core contributes to the three-dimensional shape of the molecule. Modifications at the C3 and C4 positions can introduce chirality and alter the spatial arrangement of other functional groups. While the primary focus of many studies has been on the aromatic ring, alterations to the saturated portion could impact how the molecule fits into a target's binding site. For instance, in β-lactam chemistry, modifications at the C3 and C4 positions are fundamental to their antibiotic activity.

Identification of Key Pharmacophoric Elements for Diverse Activities

Based on extensive SAR studies, a general pharmacophoric model for 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives can be proposed. The key elements essential for eliciting diverse biological responses include:

The Dihydroquinolinone Core: This bicyclic scaffold provides the fundamental rigid structure necessary for orienting substituents in three-dimensional space. In some cases, this core can be replaced by a quinolinone, which may lead to enhanced inhibitory activity for certain targets like the p38 MAP kinase.

The C7-Nitro Group: The strong electron-withdrawing nature of the nitro group at the C7 position is a crucial pharmacophoric feature. It modulates the electronic properties of the entire scaffold, which is critical for target binding and potency. Its removal often leads to a significant decrease in biological activity.

Substituents on the Benzo-Fused Ring: A key area for introducing diversity and tuning activity is the aromatic ring, particularly at the C6 and C7 positions.

A substituent at the C6 position , often a substituted cyclic amine, is vital for achieving potency and selectivity in platelet aggregation inhibitors.

Substituents at the C7 position , such as amino acid side chains, have been shown to be critical for potent p38 MAP kinase inhibition.

These elements collectively define the interaction of the molecule with its biological target. The dihydroquinolinone acts as the foundational scaffold, the C7-nitro group serves as an electronic anchor and key binding feature, and the substituents at positions like C6 provide the specificity required for potent and selective biological activity.

Computational and in Silico Methodologies in Dihydroquinolinone Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, usually a protein). This method helps in understanding the binding mechanism and predicting the strength of the interaction.

Prediction of Ligand-Protein Interaction Modes and Binding Affinities

Molecular docking software predicts how a ligand like 7-Nitro-3,4-dihydroquinolin-2(1H)-one might fit into the binding site of a protein target. The process generates various possible binding poses and evaluates them using a scoring function, which estimates the binding affinity. The result is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more favorable interaction. This allows for the ranking of different compounds based on their predicted potency against a specific protein target.

Identification of Key Active Site Residues Involved in Binding

By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues within the protein's active site that are crucial for the ligand's binding. The visualization of the docked complex reveals which residues are in close proximity to the ligand, suggesting their involvement in the interaction. This information is vital for understanding the mechanism of action and can guide the design of new derivatives with improved affinity and selectivity.

Characterization of Specific Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Docking analysis provides a detailed view of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. Key types of interactions include:

Hydrogen Bonding: These are formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. They are critical for the specificity of ligand binding.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, often playing a significant role in driving the binding process.

Pi-Pi Stacking: This interaction occurs between aromatic rings, such as the benzene (B151609) ring in the dihydroquinolinone core, and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

The table below illustrates the types of data that would be generated from a molecular docking study.

| Interaction Type | Potential Interacting Residues (Example) |

| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr, Tyr |

| Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Pi-Pi Stacking | Phe, Tyr, Trp |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. Unlike the static picture from molecular docking, MD simulations show how the ligand and protein move and flex, offering a more realistic representation of the biological environment.

Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics

Once a ligand is docked into a protein, an MD simulation can be run to assess the stability of the predicted binding pose. The simulation tracks the positions of all atoms in the complex over a set period (from nanoseconds to microseconds). By analyzing the trajectory, researchers can determine if the ligand remains securely in the binding pocket or if it dissociates. Key metrics, such as the Root Mean Square Deviation (RMSD), are calculated to quantify the stability of the complex. A stable RMSD value over time suggests that the complex is in a stable conformation.

Elucidation of Dynamic Interaction Networks

MD simulations allow for the study of the network of interactions between the ligand and receptor as it evolves. While docking provides a snapshot of interactions, MD reveals their persistence and strength over time. For instance, a hydrogen bond that is present throughout the majority of the simulation is considered more significant than one that forms only transiently. This dynamic analysis helps to identify the most critical interactions that maintain the stability of the ligand-receptor complex, providing a deeper understanding of the binding mechanism.

The following table summarizes the kind of outputs obtained from MD simulations.

| Analysis Metric | Information Provided |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Shows the fluctuation of individual residues, highlighting flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time, assessing their stability. |

| Interaction Energy Calculation | Estimates the binding free energy, providing a more accurate measure of affinity. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling serves to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This can be done based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based).

Structure-Based Pharmacophore Generation from Crystallographic Data

No published studies were found that describe the generation of structure-based pharmacophore models for biological targets in complex with 7-Nitro-3,4-dihydroquinolin-2(1H)-one using crystallographic data. Such studies would require the three-dimensional structure of the target protein bound to the compound, which does not appear to be publicly available.

Ligand-Based Pharmacophore Generation from Activity Data

Similarly, there is a lack of available literature on the development of ligand-based pharmacophore models derived from the biological activity data of a series of 7-Nitro-3,4-dihydroquinolin-2(1H)-one analogs. This type of study relies on a set of molecules with known and varied biological activities to deduce the key chemical features responsible for their effects.

Application in High-Throughput Virtual Screening for Novel Ligand Identification

Consequently, without established pharmacophore models for 7-Nitro-3,4-dihydroquinolin-2(1H)-one, there are no reports of their application in high-throughput virtual screening campaigns to identify novel ligands based on this specific chemical scaffold. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities.

Correlation of Molecular Descriptors with Observed Biological Activity

As no specific QSAR models for 7-Nitro-3,4-dihydroquinolin-2(1H)-one have been published, there is no information available on the correlation of specific molecular descriptors (e.g., electronic, steric, hydrophobic properties) with the biological activity of this compound series. Such analyses are fundamental to understanding which molecular properties are critical for a compound's function and for guiding the design of more potent molecules. nih.gov

In silico Absorption, Distribution, Metabolism (ADME) Predictions

In silico ADME profiling forecasts how a drug candidate will be processed by the body. These predictions are based on the molecule's structure and physicochemical properties. Various computational tools and web servers are available that employ sophisticated algorithms and models built from large datasets of experimental results to predict ADME parameters. nih.govresearchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov The BBB is a highly selective barrier that protects the brain, and only a small fraction of small molecules can permeate it. nih.gov In silico models are frequently used to predict the BBB penetration of potential CNS drugs, which is often quantified by the logarithm of the ratio of the concentration of a compound in the brain to that in the blood (logBB). researchgate.netresearchgate.net

Compounds with logBB values greater than 0.3 are considered to readily cross the BBB, while those with values below -1.0 are thought to be poor penetrators. researchgate.net Predictive models for BBB permeability are often built using techniques like multilinear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN). researchgate.net These models utilize various molecular descriptors calculated from the compound's structure, such as:

Topological Polar Surface Area (TPSA)

Molecular weight (MW)

Logarithm of the partition coefficient (logP)

Hydrogen bond donors and acceptors nih.gov

While these computational approaches are widely applied in the development of CNS drug candidates, specific predictive data for the BBB penetration propensity of 7-Nitro-3,4-dihydroquinolin-2(1H)-one is not extensively detailed in publicly available research. For related 3,4-dihydroquinolin-2(1H)-one analogues, in silico tools have been used to predict CNS activity, a key indicator of BBB transport potential. nih.gov

Table 1: Key Molecular Descriptors for Predicting BBB Penetration

| Descriptor | Preferred Range for CNS Drugs | Significance |

|---|---|---|

| Molecular Weight (MW) | ≤ 400 g/mol | Lower molecular weight is generally favored for passive diffusion across the BBB. nih.gov |

| Topological Polar Surface Area (TPSA) | < 90 Ų | A lower TPSA is associated with better brain permeability. nih.gov |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bond donors reduce interactions that can impede crossing the BBB. nih.gov |

| LogP | ≤ 5 | Represents the lipophilicity of the compound; a balanced value is required. nih.gov |

| logBB | > 0.3 | Directly predicts the ratio of drug concentration in the brain versus blood. researchgate.net |

Oral bioavailability is a key pharmacokinetic property that determines the fraction of an orally administered drug that reaches systemic circulation. In silico tools are used to predict this characteristic by evaluating compliance with established guidelines like Lipinski's "Rule of Five". nih.gov This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

Beyond Lipinski's rule, computational models also predict other crucial factors like gastrointestinal (GI) absorption and Caco-2 permeability. mdpi.com A high bioavailability score (e.g., 0.55) is indicative of good absorption characteristics. mdpi.com Studies on various analogues of 3,4-dihydroquinolin-2(1H)-one have shown that these compounds generally exhibit favorable drug-likeness predictions, with parameters falling within acceptable ranges for oral bioavailability. nih.gov However, specific computational predictions for the oral bioavailability of 7-Nitro-3,4-dihydroquinolin-2(1H)-one are not explicitly detailed in the available literature.

Table 2: Parameters for In Silico Oral Bioavailability Assessment

| Parameter | Description | Favorable Outcome |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and potential for oral absorption. | 0 or 1 violation. nih.gov |

| GI Absorption | Prediction of absorption through the human intestine. | High percentage. mdpi.com |

| Caco-2 Permeability | An in vitro model for predicting human drug absorption. | High permeability value. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. arxiv.orgekb.eg By solving the Schrödinger equation for a given molecule, DFT calculations can provide valuable insights into its chemical behavior. ekb.eg These calculations are used to determine a range of electronic and structural properties. nih.gov

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. ekb.eg

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. ekb.eg

DFT studies have been conducted on various quinolinone derivatives to understand the effects of different substituents on their geometry, electronic properties, and stability. ekb.egekb.egresearchgate.net For instance, analysis of substituted 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one has explored the impact of electron-donating and -withdrawing groups on global reactivity indices. researchgate.net While these studies provide a framework for understanding the electronic nature of the dihydroquinolinone core, a specific and detailed DFT analysis focused solely on 7-Nitro-3,4-dihydroquinolin-2(1H)-one is not readily found in the reviewed scientific literature.

Table 3: Common Descriptors from DFT Calculations

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | ΔE | Indicates chemical stability and reactivity. A larger gap implies higher stability. ekb.eg |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |

Future Directions and Advanced Research Perspectives

Rational Design and Synthesis of Novel 7-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives with Enhanced Specificity and Potency

The rational design of new derivatives of 7-Nitro-3,4-dihydroquinolin-2(1H)-one is a key strategy to improve their pharmacological profile. This approach involves the targeted modification of the molecule's core structure to enhance its interaction with specific biological targets, thereby increasing potency and reducing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the quinolinone ring can significantly alter the compound's efficacy. nih.gov

Future synthetic strategies will likely focus on creating a diverse library of derivatives for high-throughput screening. This can be achieved through various modern synthetic methodologies, including catalytic annulation of α,β-unsaturated N-arylamides and decarboxylation reactions, which allow for the introduction of a wide range of substituents. researchgate.netmdpi.com The goal is to develop compounds with optimized pharmacokinetic and pharmacodynamic properties.

Table 1: Key Positions for Substitution on the Dihydroquinolinone Scaffold and Their Potential Impact

| Position of Substitution | Potential Functional Groups | Desired Outcome |

| C3 and C4 | Alkyl, Aryl, Heteroaryl | Enhanced binding affinity and selectivity |

| N1 (Amide Nitrogen) | Alkyl, Benzyl (B1604629) | Improved solubility and metabolic stability |

| Benzene (B151609) Ring | Methoxy, Halogens, Amino | Modulation of electronic properties and target interaction |

Exploration of Untapped Biological Pathways and Emerging Therapeutic Applications

While the biological activities of quinoline (B57606) and its derivatives have been explored in contexts such as anticancer, antimicrobial, and anti-inflammatory applications, there remain numerous untapped biological pathways that could be modulated by 7-Nitro-3,4-dihydroquinolin-2(1H)-one and its analogs. nih.govresearchgate.net The presence of the nitro group, in particular, suggests potential roles in processes sensitive to redox modulation. mdpi.com

Future research will likely investigate the effects of these compounds on signaling pathways that are less commonly associated with quinolinone scaffolds. This could include pathways involved in neurodegenerative diseases, metabolic disorders, and rare genetic conditions. High-content screening and phenotypic screening approaches can be employed to identify novel cellular effects without a preconceived target, potentially revealing unexpected therapeutic opportunities. The versatility of the quinoline scaffold suggests that its derivatives could be adapted to target a wide array of proteins, including kinases, G-protein coupled receptors, and ion channels. nih.gov

Integration of Advanced Computational Approaches for De Novo Drug Design and Optimization

Computational chemistry and artificial intelligence are revolutionizing the field of drug discovery, and their application to the 7-Nitro-3,4-dihydroquinolin-2(1H)-one scaffold holds immense promise. semanticscholar.org De novo drug design algorithms can generate novel molecular structures with desired properties from scratch, offering a powerful tool for exploring a vast chemical space. nih.govspringernature.com These methods, combined with molecular docking and molecular dynamics simulations, can predict the binding affinity and mode of interaction of designed compounds with their biological targets. mdpi.comamazonaws.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of dihydroquinolinone derivatives with their biological activities, providing predictive power for the design of more potent analogs. bowen.edu.ng Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-like properties of virtual compounds early in the discovery process, reducing the likelihood of late-stage failures. bowen.edu.ng

Table 2: Advanced Computational Tools in Dihydroquinolinone Drug Design

| Computational Approach | Application in Drug Discovery | Potential Benefit |

| De Novo Design | Generation of novel molecular structures | Exploration of new chemical space |

| Molecular Docking | Prediction of binding modes and affinities | Prioritization of compounds for synthesis |

| Molecular Dynamics | Simulation of protein-ligand interactions over time | Understanding of binding stability and conformational changes |

| QSAR | Correlation of chemical structure with biological activity | Predictive modeling for lead optimization |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles | Early identification of potential liabilities |

Development of Sustainable and Green Chemistry Methodologies for Dihydroquinolinone Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and improve efficiency. sid.ir For the synthesis of dihydroquinolinone derivatives, this involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ijpsjournal.com Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts are being explored to reduce reaction times and waste generation. acs.orgnih.gov

One-pot synthesis and multicomponent reactions are particularly attractive green chemistry approaches as they streamline synthetic sequences, reduce the number of purification steps, and improve atom economy. acs.org Electrochemically assisted reactions also present a sustainable alternative to traditional methods that rely on stoichiometric reagents. rsc.org The development of catalytic systems that can be recycled and reused is another key area of focus.

Comprehensive Elucidation of Broader Biological Pathways and Molecular Networks Affected by Dihydroquinolinone Activity

To fully understand the therapeutic potential and possible side effects of 7-Nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives, it is crucial to elucidate the broader biological pathways and molecular networks they impact. Modern systems biology approaches, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to these compounds.

Molecular networking, a computational strategy that organizes and visualizes mass spectrometry data based on chemical similarity, can be a powerful tool for identifying metabolites and understanding the metabolic fate of dihydroquinolinone derivatives. nih.govscienceopen.comresearchgate.netscienceopen.commdpi.com By mapping the interactions of these compounds with a wide range of cellular components, researchers can construct comprehensive molecular networks that reveal not only the primary targets but also off-target effects and downstream signaling consequences. This holistic understanding is essential for the development of safer and more effective therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.